2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)-
Overview
Description
2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- is an organic compound with the molecular formula C10H19N3O. It is a derivative of pyrrolidinone and piperazine, which are both important classes of compounds in organic chemistry. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- typically involves the reaction of 2-pyrrolidinone with 1-methyl-4-piperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features but different applications.
1-Methyl-2-pyrrolidinone: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- is unique due to its combined pyrrolidinone and piperazine moieties, which confer specific chemical and biological properties. This dual functionality makes it valuable in diverse research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-methyl-5-(4-methylpiperazin-1-yl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-11-5-7-13(8-6-11)9-3-4-10(14)12(9)2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNPUDDCSDRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(=O)N2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479350 | |
Record name | 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831170-38-8 | |
Record name | 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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